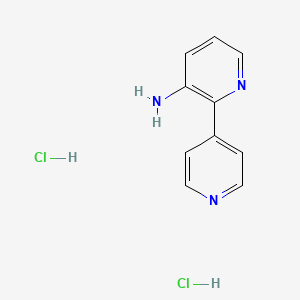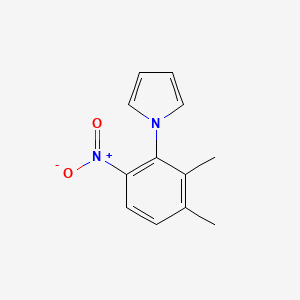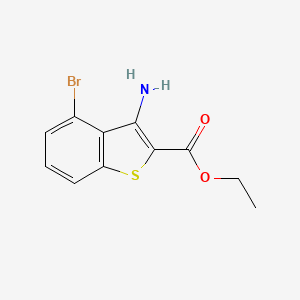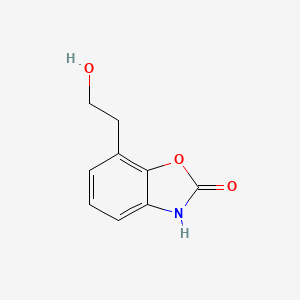
2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride
Overview
Description
“2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride” is a chemical compound with the CAS number 1423033-73-1 . It has a molecular weight of 244.12 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,4’-bipyridin-3-amine dihydrochloride . The InChI code is 1S/C10H9N3.2ClH/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8;;/h1-7H,11H2;2*1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 244.12 . More specific physical and chemical properties were not found in the sources I accessed.Scientific Research Applications
Microwave-assisted Synthesis
The compound 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride has been utilized in microwave-assisted synthesis processes. One study demonstrated its application in synthesizing various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine. These derivatives were prepared using microwave heating, which highlights the compound's role in facilitating efficient synthesis methods (Ankati & Biehl, 2010).
Antimalarial Activity
Research has explored the antimalarial properties of compounds related to 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride. For example, a study on dichloro-bis-(pyridine-2-yl-undecyl-amine)zinc(II) revealed significant antimalarial activity, suggesting potential therapeutic applications for derivatives of 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride in treating malaria (Abu Ali et al., 2016).
Complexation with Metals
The compound also finds use in complexation reactions with metals. For instance, a study detailed the complexation of 2-pyridinecarbaldehyde (a related compound) with cadmium(II), leading to the formation of a tetradentate ligand. This research illustrates the compound's utility in creating complex metal structures, which could have applications in material science and catalysis (Hakimi et al., 2013).
Corrosion Inhibition
The compound has also been investigated for its corrosion inhibition properties. Research on similar Schiff base compounds, like benzylidene-pyridine-2-yl-amine, demonstrated their effectiveness in preventing corrosion of mild steel in acidic environments. This suggests that 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride could potentially be used in industrial applications for corrosion protection (Ashassi-Sorkhabi et al., 2005).
Catalysis
Research indicates potential applications in catalysis, particularly in C-H bond amination. A study found that 2-(Pyridin-2-yl) aniline, a derivative, served effectively as a directing group in C-H amination mediated by cupric acetate, suggesting possible catalytic applications for 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride (Zhao et al., 2017).
Luminescent Properties
The luminescent properties of certain derivatives have been studied, indicating potential use in biological sensing and photochemical applications. A study on ruthenium(II)-p-cymene complexes of substituted pyridylimidazo[1,5-a]pyridine, which exhibits luminescent properties, suggests similar potential for 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride derivatives (Khamrang et al., 2016).
Safety And Hazards
Future Directions
While specific future directions for “2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride” are not mentioned in the sources I found, similar compounds have been studied for their potential biological activities . This suggests that “2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride” could also be a subject of future research in medicinal chemistry.
properties
IUPAC Name |
2-pyridin-4-ylpyridin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8;;/h1-7H,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDHFXWZGLRNSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B1404752.png)
![Ethyl [(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1404753.png)


![4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]-2,3-dihydropyridazin-3-one](/img/structure/B1404759.png)
![(S)-{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanamine trihydrochloride](/img/structure/B1404760.png)
![(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane](/img/structure/B1404763.png)




![O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine](/img/structure/B1404771.png)
![methyl (2S)-2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate >98%ee](/img/structure/B1404772.png)
